6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide

Analytical Chemistry Quality Control Pharmaceutical Analysis

6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide (Bupivacaine EP Impurity E; USP Related Compound A) is the pharmacopeia-mandated reference standard for impurity profiling in bupivacaine API and finished dosage forms. Its distinct RRT of ~1.1 and certified identity data differentiate it from Impurity B and N-oxide analogs: using an unqualified surrogate compromises resolution verification (≥3.0 from bupivacaine per EP monographs) and risks ANDA rejection. Ideal for AMV, QC batch release, and GMP impurity quantification at the ≤0.5% threshold. [reference:0][reference:1]

Molecular Formula C18H30N2O
Molecular Weight 290.45
CAS No. 1330172-81-0
Cat. No. B602213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide
CAS1330172-81-0
Synonyms6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide
Molecular FormulaC18H30N2O
Molecular Weight290.45
Structural Identifiers
SMILESCCCCNCCCCCC(=O)NC1=C(C=CC=C1C)C
InChIInChI=1S/C18H30N2O/c1-4-5-13-19-14-8-6-7-12-17(21)20-18-15(2)10-9-11-16(18)3/h9-11,19H,4-8,12-14H2,1-3H3,(H,20,21)
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to almost white powder

6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide: Pharmacopeial Reference Standard and Bupivacaine Structural Isomer


6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide (CAS: 1330172-81-0) is an analytical reference standard classified as Bupivacaine EP Impurity E and USP Bupivacaine Related Compound A [1]. As a structural isomer of the amide-type local anesthetic bupivacaine, it is a sodium channel blocker, but its primary value in scientific and industrial contexts lies in its use as a highly characterized impurity marker rather than as a therapeutic agent [2]. It is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), quality control (QC) applications, and regulatory submissions [1].

Why Generic Bupivacaine Impurity Standards Cannot Replace 6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide in Regulated Analyses


In pharmacopeial analysis, the identity and purity of reference standards are critical for accurate impurity quantification. 6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide (Impurity E/Related Compound A) possesses a distinct chemical structure and chromatographic behavior that differentiates it from other bupivacaine-related impurities, such as Impurity B or N-oxide impurities [1]. Its relative retention time (RRT) of approximately 1.1 with reference to bupivacaine is a key, verifiable differentiator; substituting an uncharacterized or incorrectly assigned standard would invalidate system suitability tests and lead to inaccurate impurity profiling, potentially resulting in failed regulatory submissions [1]. Pharmacopeial monographs (EP, USP) explicitly require this specific compound for peak identification and resolution verification [1].

Quantitative Differentiation of 6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide from Closest Analogs


Chromatographic Differentiation: Relative Retention Time vs. Bupivacaine and Other Impurities

In gas chromatography (GC) analysis of bupivacaine hydrochloride, 6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide (Impurity E) exhibits a relative retention time (RRT) of about 1.1, with bupivacaine having an absolute retention time of approximately 10 minutes. This differentiates it from Impurity B (RRT ≈ 0.7) and the internal standard methyl behenate (RRT ≈ 1.4) [1]. The EP monograph mandates a minimum resolution of 3.0 between the bupivacaine and Impurity E peaks, a specific requirement that cannot be met with an alternative compound [1].

Analytical Chemistry Quality Control Pharmaceutical Analysis

Regulatory Purity Specification: Certified Reference Material Grade vs. Technical Grade Isomers

6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide is available as a Certified Reference Material (CRM) from official pharmacopeial sources (USP, EP) with documented purity and characterization data . While technical-grade structural isomers or synthetic precursors may share the same molecular formula, they lack the certification, documented purity (typically 98%+), and traceability required for use in Abbreviated New Drug Applications (ANDAs) and commercial quality control . The compound is supplied with detailed characterization data compliant with regulatory guidelines, making it suitable as a reference standard for traceability against pharmacopeial standards [1].

Regulatory Compliance Reference Standards Quality Control

Structural Isomerism: Differentiated Chemical Connectivity from Bupivacaine

6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide is a structural isomer of bupivacaine [1]. The key difference lies in the connectivity of the butylamino group: in bupivacaine, the butyl group is attached to the nitrogen of a piperidine ring, whereas in Impurity E, it is attached to a secondary amine on a linear hexanamide chain. This results in a different molecular architecture (linear amide vs. cyclic piperidine-2-carboxamide) despite sharing the same molecular formula (C18H30N2O). While quantitative potency data for this specific impurity is not publicly available, the structural difference from bupivacaine's pharmacophore is significant and likely alters sodium channel binding affinity .

Medicinal Chemistry Pharmacology Structural Biology

Optimal Application Scenarios for Procuring 6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide


Analytical Method Development and Validation for Bupivacaine Impurity Profiling

This compound is the definitive standard for developing and validating chromatographic methods (HPLC, GC) intended to detect and quantify Impurity E in bupivacaine active pharmaceutical ingredient (API) or finished drug products. Its use is mandated for establishing system suitability, specifically for achieving a resolution ≥3.0 from the bupivacaine peak in GC analyses, as per EP monographs [1].

Quality Control (QC) Lot Release Testing for Bupivacaine Formulations

Pharmaceutical manufacturers and contract testing laboratories require this certified reference material for routine QC batch release testing. It serves as the reference marker to ensure that the level of Impurity E does not exceed the pharmacopeial limit (typically ≤0.5% for identified impurities) in bupivacaine hydrochloride API and its injections [1].

Regulatory Submission Support (ANDA/NDA)

Generic drug developers preparing Abbreviated New Drug Applications (ANDAs) for bupivacaine products must demonstrate adequate control of all specified impurities, including Impurity E. This compound, as a fully characterized USP/EP reference standard, is essential for generating the impurity profile data required in the Common Technical Document (CTD) Module 3 [2].

Mechanistic Studies on Local Anesthetic Structural Isomers

As a structural isomer of bupivacaine, this compound can serve as a valuable tool compound in academic or industrial research settings. It can be used to probe the structure-activity relationship (SAR) of sodium channel blockers, specifically to investigate how the replacement of the piperidine ring with a linear hexanamide chain affects binding affinity, onset, and duration of action relative to the parent drug [3].

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